molecular formula C15H19N3O3 B1401766 2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole CAS No. 1053656-58-8

2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole

Cat. No. B1401766
M. Wt: 289.33 g/mol
InChI Key: ZEJVNWQDNRCBJR-UHFFFAOYSA-N
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Description

2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole (TBOT) is an organic compound that has been studied extensively in scientific research. It is a five-membered ring heterocyclic compound containing nitrogen and oxygen atoms, and is a member of the oxadiazole family. TBOT has been found to have a wide range of applications in chemical synthesis and biological research, making it a valuable compound for laboratory experiments.

Scientific Research Applications

  • Metabolism of Related Compounds : Yoo et al. (2008) investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, closely related to the compound of interest, using a hepatic microsomal system. The study found the formation of six metabolites, including a C-demethylated metabolite, demonstrating the compound's metabolic pathways in liver microsomes (Yoo et al., 2008).

  • Antioxidant Activity : Shakir et al. (2014) synthesized new 2,5-di-substituted 1,3,4-oxadiazoles, structurally similar to the compound , to evaluate their antioxidant activity. Two compounds exhibited significant free-radical scavenging ability, highlighting the potential antioxidant properties of these oxadiazole derivatives (Shakir et al., 2014).

  • Dual Inhibitors of Enzymes : A study by Mullican et al. (1993) designed 1,3,4-oxadiazole derivatives as dual inhibitors of 5-lipoxygenase and cyclooxygenase. These compounds showed oral efficacy in rat models of inflammation and were nonulcerogenic (Mullican et al., 1993).

  • Photophysics and FRET Application : Pujar et al. (2017) focused on the design and synthesis of a novel 1,3,4-oxadiazole derivative for use in fluorescence resonance energy transfer (FRET) studies. This study demonstrates the compound's potential in photophysical applications and energy transfer processes (Pujar et al., 2017).

  • Delayed Luminescence in OLEDs : Cooper et al. (2022) investigated carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles, similar to the compound , for their properties in organic light-emitting diodes (OLEDs). These compounds showed promising results in terms of solution fluorescence and efficiency in OLEDs (Cooper et al., 2022).

  • Antimalarial Properties : Hutt et al. (1970) synthesized 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles and demonstrated their activity against Plasmodium berghei in mice, indicating potential antimalarial properties (Hutt et al., 1970).

  • Fluorescent Chemosensor : Zhou et al. (2012) developed a 1,3,4-oxadiazole-based fluorescent chemosensor, highlighting its application in detecting Zn2+ in aqueous solutions and its successful use in fluorescence imaging of Zn2+ in living cells (Zhou et al., 2012).

properties

IUPAC Name

tert-butyl N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10-5-7-11(8-6-10)13-18-17-12(20-13)9-16-14(19)21-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJVNWQDNRCBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301137835
Record name 1,1-Dimethylethyl N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole

CAS RN

1053656-58-8
Record name 1,1-Dimethylethyl N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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